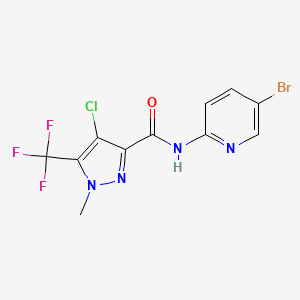![molecular formula C13H19N5O3 B10960762 (1,5-Dimethyl-4-nitro-1H-pyrazol-3-YL)[hexahydropyrrolo[1,2-A]pyrazin-2(1H)-YL]methanone](/img/structure/B10960762.png)
(1,5-Dimethyl-4-nitro-1H-pyrazol-3-YL)[hexahydropyrrolo[1,2-A]pyrazin-2(1H)-YL]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1,5-Dimethyl-4-nitro-1H-pyrazol-3-YL)[hexahydropyrrolo[1,2-A]pyrazin-2(1H)-YL]methanone is a complex organic compound featuring a pyrazole ring substituted with nitro and methyl groups, and a hexahydropyrrolo[1,2-A]pyrazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1,5-Dimethyl-4-nitro-1H-pyrazol-3-YL)[hexahydropyrrolo[1,2-A]pyrazin-2(1H)-YL]methanone typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrazole ring through the condensation of 1,3-diketones with hydrazines. The nitro group is introduced via nitration reactions, often using nitric acid in the presence of sulfuric acid. The hexahydropyrrolo[1,2-A]pyrazine moiety can be synthesized through cyclization reactions involving appropriate diamines and carbonyl compounds.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis routes, focusing on scalability, cost-effectiveness, and safety. Continuous flow chemistry and catalytic processes are often employed to enhance yield and purity while minimizing hazardous by-products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group in the compound can undergo reduction to form amino derivatives.
Reduction: The compound can be reduced using hydrogenation or metal hydrides to yield various reduced forms.
Substitution: The methyl groups and nitro group can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, or nucleophiles like amines for substitution reactions.
Major Products
Amino derivatives: From reduction of the nitro group.
Halogenated compounds: From substitution reactions involving halogenating agents.
Hydrogenated products: From reduction of the entire molecule.
Scientific Research Applications
Chemistry
In organic synthesis, (1,5-Dimethyl-4-nitro-1H-pyrazol-3-YL)[hexahydropyrrolo[1,2-A]pyrazin-2(1H)-YL]methanone serves as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
The compound’s potential biological activity makes it a candidate for drug discovery and development. Its derivatives may exhibit antimicrobial, anti-inflammatory, or anticancer properties, making it valuable in medicinal chemistry research.
Medicine
In medicinal chemistry, this compound can be used to design and synthesize new pharmaceuticals. Its structural features allow for the modification and optimization of pharmacokinetic and pharmacodynamic properties.
Industry
In the materials science industry, the compound can be used to develop new materials with specific properties, such as polymers or coatings with enhanced durability or reactivity.
Mechanism of Action
The mechanism of action of (1,5-Dimethyl-4-nitro-1H-pyrazol-3-YL)[hexahydropyrrolo[1,2-A]pyrazin-2(1H)-YL]methanone depends on its application. In biological systems, it may interact with specific enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction, leading to the formation of reactive intermediates that can interact with cellular components, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Compared to similar compounds, (1,5-Dimethyl-4-nitro-1H-pyrazol-3-YL)[hexahydropyrrolo[1,2-A]pyrazin-2(1H)-YL]methanone stands out due to its combination of a nitro-substituted pyrazole ring and a hexahydropyrrolo[1,2-A]pyrazine moiety. This unique structure provides distinct chemical reactivity and potential biological activity, making it a versatile compound for various applications.
Properties
Molecular Formula |
C13H19N5O3 |
|---|---|
Molecular Weight |
293.32 g/mol |
IUPAC Name |
3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-2-yl-(1,5-dimethyl-4-nitropyrazol-3-yl)methanone |
InChI |
InChI=1S/C13H19N5O3/c1-9-12(18(20)21)11(14-15(9)2)13(19)17-7-6-16-5-3-4-10(16)8-17/h10H,3-8H2,1-2H3 |
InChI Key |
ONFZYGAWXCLFST-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1C)C(=O)N2CCN3CCCC3C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-N,1,3-trimethyl-4-nitro-1H-pyrazole-5-carboxamide](/img/structure/B10960695.png)
![methyl {[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]sulfonyl}acetate](/img/structure/B10960697.png)
![3-[(2,4-dichlorophenoxy)methyl]-N-(3,5-dimethylphenyl)benzamide](/img/structure/B10960708.png)
![13-(difluoromethyl)-11-methyl-4-[1-[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]ethyl]-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene](/img/structure/B10960714.png)
![13-(difluoromethyl)-4-[2-[(2,4-difluorophenoxy)methyl]phenyl]-11-methyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene](/img/structure/B10960715.png)

![(1Z)-N'-[(1-Adamantylacetyl)oxy]-2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-YL)ethanimidamide](/img/structure/B10960727.png)

![N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-N-methyl-2-(3-methyl-4-nitro-1H-pyrazol-1-yl)acetamide](/img/structure/B10960735.png)
![2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(pentafluorophenyl)propanamide](/img/structure/B10960742.png)
![1-methyl-3-(morpholin-4-ylcarbonyl)-N-[1-(4-propylphenyl)ethyl]-1H-pyrazole-5-carboxamide](/img/structure/B10960744.png)
![5-{[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}-N-(1,3-dimethyl-1H-pyrazol-4-yl)-1,3,4-thiadiazol-2-amine](/img/structure/B10960752.png)
![N-(2,4-difluorophenyl)-3,6-dimethyl-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10960755.png)
